molecular formula C27H28ClN3O5S B11548285 N-(3-Chloro-4-methylphenyl)-N-({N'-[(E)-[3-ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide

N-(3-Chloro-4-methylphenyl)-N-({N'-[(E)-[3-ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide

Cat. No.: B11548285
M. Wt: 542.0 g/mol
InChI Key: NPNQARBPKZGVFW-RDRPBHBLSA-N
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Description

N-(3-Chloro-4-methylphenyl)-N-({N’-[(E)-[3-ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide is a complex organic compound that features a combination of aromatic rings, chloro, ethoxy, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-methylphenyl)-N-({N’-[(E)-[3-ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide typically involves multi-step organic reactions

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions in reactors, with careful control of reaction parameters to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography might be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-methylphenyl)-N-({N’-[(E)-[3-ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing groups, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-methylphenyl)-N-({N’-[(E)-[3-ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-Chloro-4-methylphenyl)-N-({N’-[(E)-[3-ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide might include other sulfonamides, hydrazones, and aromatic compounds with similar functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties. Compared to other similar compounds, it might exhibit distinct reactivity, stability, or biological activity, making it valuable for specific applications.

Properties

Molecular Formula

C27H28ClN3O5S

Molecular Weight

542.0 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]-N-[(E)-(3-ethoxy-4-prop-2-enoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C27H28ClN3O5S/c1-4-15-36-25-14-12-21(16-26(25)35-5-2)18-29-30-27(32)19-31(22-13-11-20(3)24(28)17-22)37(33,34)23-9-7-6-8-10-23/h4,6-14,16-18H,1,5,15,19H2,2-3H3,(H,30,32)/b29-18+

InChI Key

NPNQARBPKZGVFW-RDRPBHBLSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CN(C2=CC(=C(C=C2)C)Cl)S(=O)(=O)C3=CC=CC=C3)OCC=C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CN(C2=CC(=C(C=C2)C)Cl)S(=O)(=O)C3=CC=CC=C3)OCC=C

Origin of Product

United States

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